molecular formula C16H15ClN2O3S B034691 Sulofenur CAS No. 110311-27-8

Sulofenur

カタログ番号: B034691
CAS番号: 110311-27-8
分子量: 350.8 g/mol
InChIキー: JQJSFAJISYZPER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スルフェヌールは、アメリカの製薬会社イライリリーアンドカンパニーによって特許を取得した、経口投与可能なジアリールスルホニル尿素誘導体です。 抗腫瘍剤として . これは、新規化学構造と独自の薬理学的および生物学的特性を持つ、新しいクラスの抗腫瘍剤に属します . 前臨床試験では、マウスの固形腫瘍とヒト腫瘍の異種移植片に対して、幅広い抗腫瘍活性が示されています .

化学反応の分析

Metabolic Activation to p-Chlorophenyl Isocyanate (CPIC)

Sulofenur undergoes bioactivation in vivo to generate p-chlorophenyl isocyanate (CPIC) , a reactive intermediate. This transformation involves cleavage of the sulfonylurea moiety, releasing CPIC, which subsequently reacts with endogenous nucleophiles like glutathione (GSH) (Fig. 1) .

Reaction StepReactantsProductsConditionsImplications
BioactivationThis compoundCPIC + ByproductsHepatic metabolism (rat model)Forms electrophilic species
GSH ConjugationCPIC + GSHGSH-CPIC conjugatePhysiological pH, 37°CDetoxification pathway

Mechanistic Insights :

  • Reversibility : The GSH-CPIC conjugate undergoes thiol exchange reactions in buffered aqueous solutions (pH 7.4), regenerating CPIC and enabling carbamoylation of biomolecules .
  • Role of Enzymes : Bioactivation is essential for CPIC release, as this compound itself remains stable in the presence of GSH and glutathione-S-transferase (GST) .

Thiol-Dependent Reactivity

CPIC’s electrophilicity drives reactions with thiol-containing biomolecules (e.g., proteins, enzymes), forming stable thiocarbamate adducts . This reactivity is implicated in both therapeutic and toxic effects:

  • Antitumor Activity : Carbamoylation of tumor-associated proteins may disrupt cancer cell proliferation .
  • Toxicity : Hemolytic anemia and methemoglobinemia arise from adduct formation with hemoglobin and erythrocyte membranes .

Experimental Evidence :

  • In Vivo Studies : Radiolabeled this compound administration in rats confirmed biliary excretion of GSH-CPIC and urinary excretion of N-acetylcysteine conjugates .
  • In Vitro Stability : this compound showed no degradation in GSH-rich solutions unless metabolically activated .

Comparative Reactivity of Diarylsulfonylureas

Structural analogs of this compound exhibit varied metabolic fates due to differences in:

  • Electron-Withdrawing Groups : Enhance sulfonylurea bond lability, accelerating CPIC release .
  • Substituent Position : Para-substituted aryl groups (e.g., p-chloro in this compound) optimize stability and reactivity .

Implications for Drug Design

  • Targeted Delivery : Modifying the sulfonylurea scaffold to control CPIC release kinetics could reduce off-target toxicity .
  • Biomarker Development : GSH-CPIC adducts in biological fluids may serve as exposure indicators .

Key Data Tables

Table 1. Major Metabolic Pathways of this compound

PathwayKey IntermediatesBiological OutcomeReference
BioactivationCPICElectrophile generation
GSH ConjugationGSH-CPICDetoxification/excretion
Thiol ExchangeRegenerated CPICProtein carbamoylation

Table 2. Stability Profile of this compound

生物活性

Sulofenur, chemically known as LY186641, is a compound that has garnered attention for its potential as an anticancer agent. This article delves into its biological activity, mechanisms of action, metabolic pathways, and associated toxicities, supported by relevant data tables and case studies.

Overview of this compound

This compound belongs to the class of diarylsulfonylureas and was initially developed for its antitumor properties. Preclinical studies indicated broad activity against various solid tumors, prompting extensive clinical trials. However, clinical responses have been less favorable due to significant side effects, notably hemolytic anemia and methemoglobinemia .

Unlike conventional chemotherapeutics that typically interfere with DNA or protein synthesis, this compound's mechanism remains poorly understood. Research suggests that this compound undergoes bioactivation in vivo to produce p-chlorophenyl isocyanate (CPIC), which can react with biological macromolecules or form conjugates with glutathione (GSH) . This bioactivation may play a role in both its antitumor efficacy and its toxicological effects.

Metabolism and Bioactivation

The metabolism of this compound has been studied extensively. Key findings include:

  • Glutathione Conjugation : After administration in rats, this compound was found to generate a GSH conjugate and a mercapturic acid conjugate. The GSH conjugate constituted approximately 0.12% of the dose excreted in bile over five hours, while the mercapturic acid conjugate accounted for 1.4% in urine over 24 hours .
  • Protein Binding : this compound exhibits high protein binding (>99%), which complicates its pharmacokinetics and may contribute to dose-limiting toxicities such as anemia .
  • Stability and Thiol Exchange : Studies have shown that the GSH conjugate is reversible and can undergo thiol exchange in buffered solutions, indicating a dynamic metabolic pathway .

Toxicological Profile

The primary toxicities associated with this compound include:

  • Hemolytic Anemia : This condition arises from the drug's interactions with red blood cells, leading to their destruction.
  • Methemoglobinemia : This condition results from the oxidation of hemoglobin, impairing its ability to carry oxygen .

These adverse effects have limited the clinical utility of this compound despite its promising antitumor activity.

Case Studies and Clinical Trials

Several studies have attempted to elucidate the clinical effectiveness and safety profile of this compound:

  • Clinical Trials : Early-phase trials demonstrated some efficacy against solid tumors; however, these were overshadowed by severe side effects leading to discontinuation in many cases .
  • Comparative Studies : Research comparing this compound with other anticancer agents highlighted its unique mechanism but also emphasized the need for structural modifications to enhance efficacy while reducing toxicity .

Data Summary

ParameterValue
GSH Conjugate Excretion0.12% in bile over 5 hours
Mercapturic Acid Excretion1.4% in urine over 24 hours
Protein Binding of this compound>99%
Side EffectsHemolytic anemia, methemoglobinemia

特性

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJSFAJISYZPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149208
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110311-27-8
Record name Sulofenur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulofenur [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOFENUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45N070N3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 93.2 g of 2,3-dihydro-5-indenylsulfonamide in 300 ml of acetone were added 490 ml of a 1N sodium hydroxide solution. A solution of 79.36 g of 4-chlorophenylisocyanate in 250 ml of acetone was added to the reaction mixture with stirring. After stirring at room temperature for 18 hours, the reaction mixture was filtered and 490 ml of 1N hydrochloric acid were added to the filtrate thereby providing a fine white precipitate. One liter of water was added, and the solid was recovered by filtration to provide 144.86 g of the desired title product, m.p. 169°-172° C.
Quantity
93.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
79.36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulofenur
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sulofenur
Reactant of Route 3
Reactant of Route 3
Sulofenur
Reactant of Route 4
Reactant of Route 4
Sulofenur
Reactant of Route 5
Reactant of Route 5
Sulofenur
Reactant of Route 6
Reactant of Route 6
Sulofenur
Customer
Q & A

Q1: What is the proposed mechanism of action for Sulofenur and other diarylsulfonylureas (DSUs)?

A1: While the precise mechanism of action remains elusive, research suggests that DSUs like this compound do not directly interact with DNA, RNA, or protein synthesis in the same way as other antineoplastic agents. [] Instead, evidence suggests that DSUs may exert their antitumor effects through the generation of reactive intermediates, such as p-chlorophenyl isocyanate (CPIC). This reactive intermediate can carbamoylate biological macromolecules or conjugate with glutathione (GSH), potentially leading to downstream cytotoxic effects. [] Additionally, at higher concentrations, DSUs have been shown to uncouple oxidative phosphorylation in isolated mitochondria, suggesting this as another potential mechanism contributing to their cytotoxicity. []

Q2: What is the role of glutathione (GSH) in the metabolism of this compound?

A2: this compound is metabolized in vivo to generate p-chlorophenyl isocyanate (CPIC), a reactive intermediate that can conjugate with GSH. This conjugation reaction is reversible and susceptible to thiol exchange. [] The formation and potential biological effects of the GSH conjugate highlight a key metabolic pathway for this compound.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, has the molecular formula C16H13ClN2O3S and a molecular weight of 348.81 g/mol.

Q4: Does the structure of the arylsulfonyl moiety in this compound influence its metabolism and toxicity?

A4: Yes, the structure of the arylsulfonyl moiety influences the metabolic formation of p-chloroaniline, a known methemoglobin-inducing agent. [] DSUs with modifications that increase the metabolic release of p-chloroaniline tend to exhibit greater methemoglobinemia in animal models. [] This finding suggests that structural modifications aimed at reducing p-chloroaniline formation could improve the safety profile of this compound analogs.

Q5: How does the high protein binding of this compound affect its in vitro and in vivo activity?

A5: this compound exhibits extensive binding to plasma proteins, consistently exceeding 99%. [, ] This high protein binding affects both its pharmacokinetic and pharmacodynamic properties. In vitro, the presence of albumin significantly reduces the cytotoxic activity of this compound, necessitating higher drug concentrations to achieve similar effects observed in albumin-free conditions. [] In vivo, the high protein binding contributes to a long elimination half-life, ranging from hours in rodents to days in dogs. []

Q6: What strategies can be employed to improve the in vitro cytotoxicity of DSUs like this compound?

A6: Since DSUs like this compound exhibit high protein binding, utilizing serum-free or albumin-free cell culture media can provide a more accurate assessment of their inherent cytotoxicity. [] Studies using albumin-free conditions demonstrated a better correlation between the unbound fraction of DSUs and their cytotoxic activity, highlighting the importance of considering protein binding when evaluating the in vitro activity of these compounds. []

Q7: How is this compound absorbed and eliminated from the body?

A7: this compound is well-absorbed following oral administration but exhibits a prolonged absorption phase. [] The primary route of elimination is through urine, with metabolites representing the majority of excreted material. [] The high protein binding of this compound contributes to its long elimination half-life, which varies significantly across species, ranging from 6 hours in rats to as long as 200 hours in dogs. []

Q8: What are the major metabolites of this compound?

A8: The primary metabolites of this compound are formed through oxidation of the indane ring. These include the 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl, and 3-ketoindanyl metabolites, with the relative abundance of each varying across species. [] Additionally, metabolites derived from the cleavage of the sulfonylurea linkage, including p-chloroaniline metabolites, have been identified. []

Q9: Does the administration schedule of this compound impact its toxicity?

A9: Yes, clinical trials investigating various dosing schedules for this compound revealed that a daily x 5 schedule (with 2 days off) for 3 weeks resulted in less severe anemia and methemoglobinemia compared to a daily x 21 schedule. [] This suggests that incorporating rest periods into the dosing regimen can potentially mitigate some of the hematological toxicities associated with this compound.

Q10: Which tumor types have shown sensitivity to this compound in preclinical models?

A10: this compound has demonstrated promising preclinical activity against a wide range of tumor types, including colon adenocarcinoma, [] ovarian cancer, [] gastric cancer, [] and pancreatic carcinoma. [] Notably, this compound displayed high efficacy against MIA PaCa-2 pancreatic carcinoma xenografts, inducing complete tumor regression in this model. []

Q11: Have clinical trials confirmed the preclinical antitumor activity of this compound?

A11: While preclinical studies showed great promise, clinical trials with this compound have yielded disappointing results, with limited antitumor activity observed in patients. [, , , , ] One potential explanation for this discrepancy is the inability to achieve sufficient plasma concentrations in humans at clinically tolerable doses, primarily due to its high protein binding and unique pharmacokinetic profile. [, ]

Q12: What is known about the mechanisms of resistance to this compound?

A12: While a definitive resistance mechanism remains undefined, studies using a this compound-resistant cell line (LYC5) suggest a potential link to alterations in mitochondrial function and multidrug resistance (MDR). [] LYC5 cells exhibited cross-resistance to other DSU analogs and displayed collateral sensitivity to mitochondrial toxins and MDR-associated agents like vincristine and Actinomycin D. [] Further investigation into these resistance mechanisms is crucial for developing strategies to overcome DSU resistance and improve their clinical efficacy.

Q13: What are the primary dose-limiting toxicities associated with this compound?

A13: The primary dose-limiting toxicities observed in clinical trials with this compound are anemia and methemoglobinemia. [, , , ] These hematological toxicities are thought to be linked to the metabolic formation of p-chloroaniline from this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。